3-Fluoro-5-methylphenylpropanenitrile
Description
3-Fluoro-5-methylphenylpropanenitrile is an organofluorine compound featuring a propanenitrile backbone substituted with a fluorine atom and a methyl group at the 3- and 5-positions of the phenyl ring, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its nitrile group (-C≡N) enables participation in diverse reactions, including nucleophilic additions or reductions to amines .
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-5-9(3-2-4-12)7-10(11)6-8/h5-7H,2-3H2,1H3 |
InChI Key |
DEZZPVIYNNIOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylphenylpropanenitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-5-methylbenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride (NaH) to form the corresponding phenylpropanenitrile intermediate.
Final Product: The intermediate is then subjected to further purification and isolation to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylphenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom and nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenylpropanenitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-methylphenylpropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylphenylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and nitrile group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Fluoro-5-methylphenylpropanenitrile with analogous fluorinated nitriles and related derivatives, focusing on structural features, physicochemical properties, and applications.
Substituent Effects: Fluorine and Alkyl/Aryl Groups
Key Observations :
- Lipophilicity : The phenyl group in 3-Fluoro-5-phenylbenzonitrile increases logP compared to the methyl-substituted analog, favoring membrane permeability in bioactive molecules.
- Reactivity: The nitrile group in this compound is more reactive than the amine in 3-Fluoro-5-phenoxyphenylamine, enabling versatile synthetic modifications.
- Steric Effects : The methyl group in the target compound provides moderate steric hindrance, balancing reactivity and selectivity in catalytic reactions.
Physicochemical Data (Inferred from Structural Analogs)
| Property | This compound | 3-Fluoro-5-phenylbenzonitrile |
|---|---|---|
| Molecular Weight (g/mol) | ~179.2 | ~217.2 |
| Boiling Point (°C) | ~250–270 (estimated) | ~290–310 (estimated) |
| Solubility in Water | Low (<0.1 mg/mL) | Very Low (<0.01 mg/mL) |
| LogP (Predicted) | ~2.5 | ~3.8 |
Notes:
Research Findings and Industrial Relevance
- Supplier Availability : 3-Fluoro-5-phenylbenzonitrile is commercially available from 9 suppliers, reflecting its broader industrial use compared to the less common this compound .
- Toxicity Profile : Fluorinated nitriles generally exhibit moderate toxicity (LD₅₀ > 500 mg/kg in rodents), necessitating careful handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
